(S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester
Overview
Description
Esters are organic compounds with the general chemical formula RCOOR’ . They are formed by the reaction between alcohols and carboxylic acids . Many molecules containing the ester functional group have pleasant, sometimes fruity, fragrances .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In a common method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid .
Molecular Structure Analysis
Esters have a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The carbonyl carbon is sp2 hybridized, forming a planar structure around it. The carbonyl oxygen is also sp2 hybridized and the unshared electron pairs on the oxygen lie in the plane of the molecule .
Chemical Reactions Analysis
Esters undergo a variety of reactions. One such reaction is hydrolysis, where the ester is split with water to form a carboxylic acid and an alcohol . This reaction is catalyzed by either an acid or a base .
Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding. Therefore, their boiling points are intermediate between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .
Scientific Research Applications
Antiviral Research
This compound has shown potential in antiviral research, particularly against the Influenza A virus (IAV). Studies have demonstrated that derivatives like mycophenolic acid methyl ester (MAE), which share a similar ester group, can inhibit the replication of different IAV strains with low cytotoxicity . This suggests that (S)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate could be modified or used as a lead compound for developing new antiviral drugs.
Synthetic Organic Chemistry
In the field of synthetic organic chemistry, esters are pivotal intermediates. The preparation of esters, such as (S)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, involves heating carboxylic acids with alcohols in the presence of an acid catalyst . This process is fundamental for synthesizing a wide array of organic compounds, including pharmaceuticals and polymers.
Analytical Chemistry
Esters are also important in analytical chemistry for the identification of fatty acid methyl esters (FAMEs) using gas chromatography-mass spectrometry/mass spectrometry (GC–MS/MS) in multiple reaction monitoring (MRM) mode . The compound could be used as a standard or reference in such analyses.
Enhanced Oil Recovery
The application of esters derived from biomass, such as fatty acid methyl esters, has been explored in enhanced oil recovery (EOR) techniques . These compounds can alter the wettability of reservoir rocks, improving oil displacement and recovery rates. (S)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate could potentially be investigated for similar applications.
Surfactant Synthesis
Esters are key components in the synthesis of surfactants. Research into amide-based surfactants from fatty acid methyl ester precursors has shown that esters can be converted into surfactants with various industrial applications . The subject compound could be a candidate for developing new surfactants with unique properties.
Mechanism of Action
Safety and Hazards
The safety and hazards of esters can vary depending on their specific structures. Some esters may be harmful if swallowed, cause skin or eye irritation, or be toxic if inhaled . It’s important to handle them with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .
Future Directions
There is ongoing research into the properties and applications of esters. For example, there are studies into the green and sustainable production of various chemicals from fatty acid methyl esters . Additionally, new methods are being developed for pinpointing the double and triple bonds in fatty acids .
properties
IUPAC Name |
methyl (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)11-7-12(15)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRWSSDZHQOPJI-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC(=O)N(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350778 | |
Record name | (S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | |
CAS RN |
428518-44-9 | |
Record name | Methyl (3S)-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=428518-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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